Oral Bioavailability vs. Degrader-2
VAV1 degrader-3 is explicitly described as an 'orally active' molecular glue degrader in its primary characterization, while the close analog VAV1 degrader-2 (Example 176) lacks any description of oral bioavailability across multiple vendor and literature sources . This distinction is critical for in vivo translational studies where oral dosing is required for chronic autoimmune disease models, as demonstrated by VAV1 degrader-3's oral efficacy in the CIA mouse model [1].
| Evidence Dimension | Oral activity annotation |
|---|---|
| Target Compound Data | Orally active (explicitly annotated) |
| Comparator Or Baseline | VAV1 degrader-2 (Example 176): No oral activity annotation across all available datasheets |
| Quantified Difference | Qualitative (presence vs. absence of oral bioavailability designation) |
| Conditions | Cross-vendor datasheet comparison and literature annotation |
Why This Matters
For procurement decisions in in vivo pharmacology programs, the absence of oral bioavailability in degrader-2 restricts its use to in vitro or parenteral studies, whereas degrader-3 supports oral dosing regimens.
- [1] Cartwright A, Desai F, Nguyen S, et al. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model [abstract]. Arthritis Rheumatol. 2023; 75 (suppl 9). View Source
